molecular formula C30H32N2O7 B1677309 (S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

Cat. No.: B1677309
M. Wt: 532.6 g/mol
InChI Key: CCNFJZLJCWVIGY-SANMLTNESA-N
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Description

(S)-4-(3-Carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a chiral carboxylic acid derivative featuring a benzoxazine core scaffold. Its structure includes:

  • A 3,4-dihydro-2H-benzo[b][1,4]oxazine ring with a stereospecific (S)-configuration at the C4 position.
  • A 3-carboxypropyl substituent at the C4 position.

Properties

Molecular Formula

C30H32N2O7

Molecular Weight

532.6 g/mol

IUPAC Name

(2S)-4-(3-carboxypropyl)-8-[[4-(4-phenylbutoxy)benzoyl]amino]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid

InChI

InChI=1S/C30H32N2O7/c33-27(34)13-7-18-32-20-26(30(36)37)39-28-24(11-6-12-25(28)32)31-29(35)22-14-16-23(17-15-22)38-19-5-4-10-21-8-2-1-3-9-21/h1-3,6,8-9,11-12,14-17,26H,4-5,7,10,13,18-20H2,(H,31,35)(H,33,34)(H,36,37)/t26-/m0/s1

InChI Key

CCNFJZLJCWVIGY-SANMLTNESA-N

SMILES

C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

Isomeric SMILES

C1[C@H](OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

Canonical SMILES

C1C(OC2=C(C=CC=C2N1CCCC(=O)O)NC(=O)C3=CC=C(C=C3)OCCCCC4=CC=CC=C4)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ONO-2050297;  ONO 2050297;  ONO2050297.

Origin of Product

United States

Preparation Methods

The synthesis of ONO-2050297 involves multiple steps, starting with the preparation of the benzoxazine core. The synthetic route typically includes the following steps:

Industrial production methods for ONO-2050297 would likely involve scaling up these synthetic steps while ensuring consistency and quality control throughout the process.

Chemical Reactions Analysis

ONO-2050297 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ONO-2050297 has a wide range of scientific research applications, including:

Mechanism of Action

ONO-2050297 exerts its effects by antagonizing cysteinyl leukotriene receptors, specifically CysLT1 and CysLT2. These receptors are involved in the inflammatory response, and their activation leads to the production of leukotrienes, which are mediators of inflammation. By blocking these receptors, ONO-2050297 inhibits the action of leukotrienes, thereby reducing inflammation and related symptoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacopeial Standards

Compound A: (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid
  • Key Features: Contains a thiazolidine ring (5-membered ring with sulfur and nitrogen) instead of a benzoxazine. Exhibits rigidity due to the 5,5-dimethyl substitution on the thiazolidine ring .
Compound B: (4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetamido]methyl}-5,5-dimethylthiazolidine-4-carboxylic acid
  • Key Features: Features a dioxopiperazine-carboxamido side chain, which may confer protease inhibition properties.

Functional Group and Pharmacophore Comparison

Feature Target Compound Compound A Compound B
Core Structure Benzoxazine ring Thiazolidine ring Thiazolidine ring
Substituents 4-Phenylbutoxybenzamido 3,6-Dioxopiperazine Dioxopiperazine-carboxamido
Carboxylic Acid Groups 2 (C2 and C3 positions) 1 (C4 position) 1 (C4 position)
Stereochemistry (S)-configuration at C4 (4S)-configuration (4S)-configuration
Potential Bioactivity Unknown (limited data) Enzyme inhibition (e.g., proteases) Antibacterial/antifungal

Solubility and Physicochemical Properties

  • Target Compound : The dual carboxylic acid groups and polar benzamido substituent suggest moderate aqueous solubility, though the 4-phenylbutoxy chain may reduce solubility in polar solvents .
  • Compound A/B : The thiazolidine core and fewer ionizable groups (one carboxylic acid) likely result in lower solubility compared to the target compound, but improved lipophilicity for membrane penetration .

Biological Activity

(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including its cytotoxicity against various cancer cell lines and its mechanisms of action.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C30H32N2O7\text{C}_{30}\text{H}_{32}\text{N}_2\text{O}_7

This structure includes a benzo[b][1,4]oxazine core, which is known for its diverse biological activities.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In particular, it has shown IC50 values indicating significant potency:

Cell Line IC50 (μM) Reference
HCT-11616.19 ± 1.35
MCF-717.16 ± 1.54

These values suggest that the compound is comparable to standard chemotherapeutic agents such as doxorubicin.

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, which are crucial for eliminating cancerous cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.

Study 1: Cytotoxic Evaluation

In a study evaluating various derivatives of benzoxazine compounds, this compound was identified as one of the most effective agents against colorectal (HCT-116) and breast (MCF-7) cancer cell lines. The study highlighted the importance of specific substituents on the benzoxazine ring that enhance biological activity .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study found that it activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors . This dual action significantly enhances its potential as an anti-cancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid

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